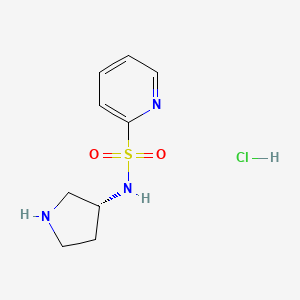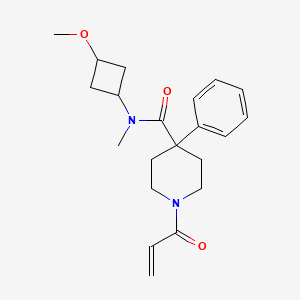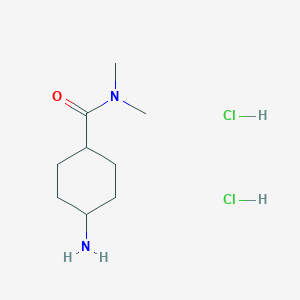
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). These receptors are widely distributed in the brain and are involved in various physiological processes such as learning, memory, and attention. PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride selectively activates α7 nAChRs, which are primarily located in the hippocampus and cortex regions of the brain. Activation of these receptors leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in various physiological processes. (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has been shown to enhance synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Additionally, (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has been shown to enhance synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride in lab experiments is its selectivity for α7 nAChRs, which allows for specific modulation of this receptor subtype. However, the limitations of using (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride include its relatively low potency and solubility, as well as its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride. One area of interest is its potential as a treatment for cognitive dysfunction associated with various neurological and psychiatric disorders. Additionally, (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride could be investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Further research could also focus on improving the potency and solubility of (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, as well as identifying potential off-target effects. Finally, the development of more selective agonists for α7 nAChRs could lead to the discovery of novel therapeutic agents for various disorders.
Méthodes De Synthèse
The synthesis of (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride involves the reaction between (R)-3-pyrrolidinylpyridine and 2-sulfonamidopyridine in the presence of a base and a coupling agent. The resulting product is then purified by crystallization and recrystallization to obtain the hydrochloride salt.
Applications De Recherche Scientifique
(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, (R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has been investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders.
Propriétés
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXHMVQWDGSQSE-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2631729.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2631734.png)

![2-bromo-5-fluoro-N-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2631737.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2631740.png)
![2-Chloro-N-[1-(2-morpholin-4-ylethyl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2631742.png)
![Methyl 2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2631745.png)
